molecular formula C17H20FN5O2 B2816190 8-(diethylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 333755-61-6

8-(diethylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2816190
CAS RN: 333755-61-6
M. Wt: 345.378
InChI Key: PJWLLWSLQLAJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(diethylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a chemical substance with the molecular formula C17H20FN5O2 . It has an average mass of 345.371 Da and a monoisotopic mass of 345.160095 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C17H20FN5O2 . The structure includes a purine ring, which is a heterocyclic aromatic organic compound. It also contains functional groups such as diethylamino and fluorobenzyl.


Physical And Chemical Properties Analysis

The compound has an average mass of 345.371 Da and a monoisotopic mass of 345.160095 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Research has identified 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are tricyclic xanthine derivatives designed to improve water solubility, as potential multitarget drugs for neurodegenerative diseases. These compounds, acting as dual-target-directed A1/A2A adenosine receptor antagonists, exhibit triple-target inhibition abilities, offering a promising approach for both symptomatic and disease-modifying treatments of neurodegenerative conditions. The study highlights the importance of targeting multiple pathways relevant to the progression of such diseases, suggesting that these compounds could offer significant advantages over single-target therapeutics (Brunschweiger et al., 2014).

Unusual Reaction Products in Chemical Syntheses

Another study examined the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones, revealing the formation of unusual reaction products when reacted with trisamine in dimethylformamide (DMF). This unexpected outcome was attributed to the initial reaction of DMF with trisamine, forming dimethylamine, which then underwent a nucleophilic substitution reaction. This research provides valuable insights into the complex interactions and potential unpredictabilities in the synthesis of purine derivatives, offering guidance for future chemical synthesis processes (Khaliullin & Shabalina, 2020).

Antidepressant Properties

The antidepressant properties of 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione have also been investigated, showing pronounced antidepressant activity at specific doses. This study illustrates the potential of certain purine derivatives as effective treatments for depression, further expanding the therapeutic applications of these compounds (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

properties

IUPAC Name

8-(diethylamino)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-4-22(5-2)16-19-14-13(15(24)20-17(25)21(14)3)23(16)10-11-6-8-12(18)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWLLWSLQLAJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(diethylamino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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